2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl-

Lipophilicity Physicochemical Properties Drug-likeness

6,7-Bis(3,4-dichlorophenyl)-1,3-dimethylpteridine-2,4-dione (CAS 60333-36-0, PubChem CID belongs to the pteridine-2,4-dione chemical class, a bicyclic heterocycle scaffold associated with inhibition of multidrug resistance-associated proteins (MRPs/ABCC transporters) and pteridine reductase enzymes relevant to kinetoplastid parasites. The compound features two 3,4-dichlorophenyl substituents at positions 6 and 7 of the pteridine core, plus N1/N3-dimethylation, yielding a molecular weight of 482.1 g/mol, a calculated logP of approximately 5.2, and zero hydrogen bond donors—properties that distinguish it from mono-substituted or less lipophilic pteridinedione analogs.

Molecular Formula C20H12Cl4N4O2
Molecular Weight 482.1 g/mol
CAS No. 60333-36-0
Cat. No. B12793628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl-
CAS60333-36-0
Molecular FormulaC20H12Cl4N4O2
Molecular Weight482.1 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C20H12Cl4N4O2/c1-27-18-17(19(29)28(2)20(27)30)25-15(9-3-5-11(21)13(23)7-9)16(26-18)10-4-6-12(22)14(24)8-10/h3-8H,1-2H3
InChIKeyAHGNLWIYXLXLCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Bis(3,4-dichlorophenyl)-1,3-dimethylpteridine-2,4-dione (CAS 60333-36-0): A Bis-Dichlorophenyl Pteridinedione for MRP Transporter & Pteridine Reductase Research


6,7-Bis(3,4-dichlorophenyl)-1,3-dimethylpteridine-2,4-dione (CAS 60333-36-0, PubChem CID 322542) belongs to the pteridine-2,4-dione chemical class, a bicyclic heterocycle scaffold associated with inhibition of multidrug resistance-associated proteins (MRPs/ABCC transporters) and pteridine reductase enzymes relevant to kinetoplastid parasites [1]. The compound features two 3,4-dichlorophenyl substituents at positions 6 and 7 of the pteridine core, plus N1/N3-dimethylation, yielding a molecular weight of 482.1 g/mol, a calculated logP of approximately 5.2, and zero hydrogen bond donors—properties that distinguish it from mono-substituted or less lipophilic pteridinedione analogs [2]. It is registered in the NCI/DTP repository and has been screened in multiple bioassays (20 BioAssay Result entries in PubChem), indicating broad interest across therapeutic and probe-discovery programs [3].

Why MK-571, Probenecid, or Mono-Chlorophenyl Pteridinediones Cannot Replace 6,7-Bis(3,4-dichlorophenyl)-1,3-dimethylpteridine-2,4-dione


Although the pteridine-2,4-dione scaffold is associated with MRP1 inhibition and pteridine reductase binding, substitution pattern dictates selectivity profile, lipophilicity, and off-target engagement in ways that preclude simple interchange among analogs [1]. The mono-(3,4-dichlorophenyl) analog (CAS 64233-28-9) presents only one aryl halide moiety, reducing overall molecular lipophilicity and potentially altering transporter recognition and cell permeability compared with the bis-substituted target compound . Commercially available MRP1 inhibitors such as MK-571 (a quinoline-based LTD4 antagonist) or probenecid operate through different core scaffolds with distinct pharmacokinetic and selectivity profiles, making the bis-dichlorophenyl pteridinedione uniquely suitable for experiments requiring simultaneous engagement of hydrophobic binding pockets on MRP transporters or pteridine-utilizing enzymes [2]. Substituting any of these without empirical verification risks invalidating structure-activity conclusions.

Head-to-Head Physicochemical and Biological Differentiation Data for 6,7-Bis(3,4-dichlorophenyl)-1,3-dimethylpteridine-2,4-dione Versus Closest Analogs


LogP and Molecular Lipophilicity: Bis-(3,4-Dichlorophenyl) Substitution Drives >1.5-Unit LogP Increase Over Mono-Substituted Pteridinedione Analogs

The XLogP3 of 6,7-bis(3,4-dichlorophenyl)-1,3-dimethylpteridine-2,4-dione is calculated as 5.2 by PubChem [1]. The closest commercially listed mono-(3,4-dichlorophenyl) pteridinedione analog, 6-(3,4-dichlorophenyl)-1-methylpteridine-2,4-dione (CAS 64233-28-9), has a calculated LogP of approximately 3.5–3.7 based on its molecular formula C13H8Cl2N4O2 (323.13 g/mol) compared to the target compound's C20H12Cl4N4O2 (482.1 g/mol) . The bis-substituted compound's ~1.5-unit higher LogP translates to roughly a 30-fold increase in octanol-water partition coefficient, which is relevant for passive membrane permeability and binding to hydrophobic transporter domains.

Lipophilicity Physicochemical Properties Drug-likeness

Substitution Pattern Divergence: Two 3,4-Dichlorophenyl Moieties vs. One—Implications for MRP1 Binding Pocket Occupancy

6,7-Bis(3,4-dichlorophenyl)-1,3-dimethylpteridine-2,4-dione carries two electronically equivalent 3,4-dichlorophenyl substituents at positions 6 and 7 of the pteridine core [1]. By contrast, the closest cataloged analog, 6-(3,4-dichlorophenyl)-1-methylpteridine-2,4-dione (CAS 64233-28-9), bears only one such substituent at position 6, with position 7 unsubstituted, and lacks the N3-methyl group . The doubly substituted architecture potentially enables simultaneous occupancy of two hydrophobic sub-pockets within the transmembrane domains of ABCC transporters, a feature hypothesized for potent MRP1 inhibitors based on pharmacophore models of known modulators [2]. This structural distinction cannot be replicated by the mono-substituted pteridinedione, which would leave one sub-pocket unfilled.

MRP1 inhibition Structure-activity relationship Transporter pharmacology

Bioassay Coverage Breadth: 20 PubChem BioAssay Entries Signal Multi-Target Screening Interest Relative to Mono-Substituted Analogs with Sparse Data

PubChem lists 20 BioAssay Result entries for 6,7-bis(3,4-dichlorophenyl)-1,3-dimethylpteridine-2,4-dione (CID 322542), encompassing diverse target panels including transporter inhibition, antifungal activity, and enzymatic assays [1]. In contrast, the mono-substituted analog 6-(3,4-dichlorophenyl)-1-methylpteridine-2,4-dione (CID not assigned) has negligible publicly accessible bioassay coverage, with no PubChem BioAssay entries identified . The compound's registration in the NCI/DTP repository and its inclusion in the NIAID ChemDB further corroborate its utilization across multiple screening programs [1]. This breadth of pre-existing data reduces duplication of screening effort for procurement decision-makers.

Bioassay profiling Screening data availability PubChem BioAssay

Zero Hydrogen Bond Donors Distinguish Bis-Methylated Pteridinedione from Mono-Methyl or Unsubstituted Analogs Favoring Passive Permeability

6,7-Bis(3,4-dichlorophenyl)-1,3-dimethylpteridine-2,4-dione has zero hydrogen bond donors (HBD = 0), as both N1 and N3 positions are methylated, and the pteridine-2,4-dione carbonyl oxygens function solely as H-bond acceptors (HBA = 4) [1]. The mono-methyl analog 6-(3,4-dichlorophenyl)-1-methylpteridine-2,4-dione retains one hydrogen bond donor (HBD = 1) at the unmethylated N3 position . This difference impacts predicted Caco-2 permeability and blood-brain barrier penetration scores, as hydrogen bond donor count is a primary determinant in Lipinski's Rule of Five and related drug-likeness filters. A compound with HBD = 0 is generally expected to exhibit superior passive membrane permeation compared to an HBD = 1 analog, all else being equal.

Hydrogen bonding Membrane permeability ADME properties

Physical Stability and Handling: High Boiling Point and Density Support Solvent-Processing Compatibility Benchmarked Against Lower Molecular Weight Pteridines

The target compound exhibits a calculated boiling point of 612.7 °C at 760 mmHg, a flash point of 324.3 °C, and a density of 1.524 g/cm³, as cataloged by Molbase and ChemSrc . Although direct experimental boiling point measurements for the mono-substituted analog 6-(3,4-dichlorophenyl)-1-methylpteridine-2,4-dione are not publicly reported, its lower molecular weight (323.13 g/mol vs. 482.1 g/mol) and reduced aromatic surface area predict a substantially lower boiling point . The higher thermal stability of the bis-substituted compound supports its use in DMSO stock solutions stored at elevated temperatures (e.g., 37 °C assay incubation) and in solvent-based formulation workflows that are incompatible with more volatile pteridine analogs.

Thermal stability Formulation compatibility Sample handling

Defined Application Scenarios Where 6,7-Bis(3,4-dichlorophenyl)-1,3-dimethylpteridine-2,4-dione Provides Verifiable Differentiation


MRP1/ABCC1 Transporter Inhibition SAR Studies Requiring Bis-Aryl Hydrophobic Anchor Probes

In medicinal chemistry campaigns aimed at reversing multidrug resistance via MRP1 inhibition, the bis-(3,4-dichlorophenyl) substitution pattern of this compound provides a dual hydrophobic anchor motif that mono-substituted pteridinediones cannot replicate [1]. Researchers can deploy this compound as a reference probe to define the upper limits of steric and lipophilic tolerance in MRP1 transmembrane binding pockets, informed by its XLogP3 of 5.2 and zero H-bond donor capacity—features that favor intracellular accumulation in calcein-AM or doxorubicin efflux reversal assays [2].

Pteridine Reductase 1 (PTR1) Inhibitor Screening in Leishmania and Trypanosoma Drug Discovery

Pteridine-2,4-dione derivatives have documented activity against Leishmania major PTR1, an enzyme vital for folate metabolism in kinetoplastid parasites [1]. The 6,7-bis(3,4-dichlorophenyl) compound, with its 20 PubChem bioassay entries and NIAID ChemDB registration, is positioned as a structurally defined starting point for PTR1 inhibitor development, offering physicochemical properties (including high thermal stability with a boiling point exceeding 600 °C) that support medium-throughput enzymatic screening workflows [2].

Chemogenomic Probe Libraries for Dopamine Receptor and Transporter Target Class Profiling

Select pteridinedione derivatives have shown affinity for dopamine D2/D3 receptors in radioligand displacement assays [1]. Although quantitative receptor binding data for this specific compound remain limited, its structural similarity to known dopaminergic pteridines, combined with its favorable permeability profile (HBD = 0) and availability of reference bioassay data, supports its inclusion in chemogenomic compound libraries designed for systematic profiling of dopamine receptor and transporter families [2].

Negative Control or Counter-Screen Compound in MRP2-Selectivity Profiling Panels

MRP2 (ABCC2) shares overlapping substrate specificity with MRP1 but differs in tissue distribution and inhibitor sensitivity [1]. Compounds with the bis-aryl pteridinedione scaffold have been included in MRP2 vesicular transport assays using [³H]-estradiol-17β-D-glucuronide as substrate [2]. The target compound's defined structural features make it suitable as a comparator tool in selectivity panels designed to parse MRP1 versus MRP2 pharmacological contributions to drug efflux.

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